2-{[2-(4-fluorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-[2-(4-Fluorophenoxy)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with a molecular formula of C17H17FN2O3S. This compound is known for its unique structure, which includes a fluorophenoxy group, a propanamido group, and a cyclopenta[b]thiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenoxy)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluorophenol with propionyl chloride to form 4-fluorophenyl propionate. This intermediate is then reacted with ammonia to produce 4-fluorophenoxypropanamide. The final step involves the cyclization of this intermediate with a suitable thiophene derivative under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenoxy)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[2-(4-Fluorophenoxy)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenoxy)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-Fluorophenoxy)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-[2-(4-Fluorophenoxy)propanamido]-N-[(furan-2-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Uniqueness
Compared to similar compounds, 2-[2-(4-Fluorophenoxy)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its fluorophenoxy group imparts specific chemical properties that can be exploited in various research and industrial contexts .
Properties
Molecular Formula |
C17H17FN2O3S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenoxy)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H17FN2O3S/c1-9(23-11-7-5-10(18)6-8-11)16(22)20-17-14(15(19)21)12-3-2-4-13(12)24-17/h5-9H,2-4H2,1H3,(H2,19,21)(H,20,22) |
InChI Key |
KFCUALOOUJMECD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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